An In-depth Technical Guide to [2,2'-Bipyridine]-6-carbonitrile
An In-depth Technical Guide to [2,2'-Bipyridine]-6-carbonitrile
CAS Number: 4392-85-2
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and potential applications of [2,2'-Bipyridine]-6-carbonitrile, a key building block in coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development.
Core Properties
[2,2'-Bipyridine]-6-carbonitrile is a solid organic compound that typically appears as a white to light yellow or light orange crystalline powder. Its versatile structure, featuring a bidentate chelating bipyridine core and a reactive nitrile group, makes it a valuable ligand for the formation of stable complexes with a variety of metal ions.
Table 1: Physicochemical Properties of [2,2'-Bipyridine]-6-carbonitrile
| Property | Value | Reference(s) |
| CAS Number | 4392-85-2 | [1][2] |
| Molecular Formula | C₁₁H₇N₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | White to light yellow/orange crystalline powder | [1] |
| Melting Point | 130-133 °C | [1] |
| Purity | ≥98.0% (by GC) | [1] |
| InChI Key | QLZHLNAALBJVOE-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of [2,2'-Bipyridine]-6-carbonitrile can be achieved through various synthetic routes. A common and effective method involves the cyanation of a halogenated bipyridine precursor, such as 6-bromo-2,2'-bipyridine, using a cyanide source like copper(I) cyanide.
Representative Synthesis Protocol: Cyanation of 6-bromo-2,2'-bipyridine
This protocol describes a representative method for the synthesis of [2,2'-Bipyridine]-6-carbonitrile.
Materials:
-
6-bromo-2,2'-bipyridine
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and work-up
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2,2'-bipyridine and copper(I) cyanide.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of a complexing agent (e.g., ethylenediamine or aqueous ammonia) to dissolve the copper salts.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocols
Purification of the crude [2,2'-Bipyridine]-6-carbonitrile is crucial to remove unreacted starting materials and byproducts. The choice of purification method depends on the nature and quantity of impurities.
2.2.1. Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of bipyridine derivatives include ethanol, methanol, or mixtures like hexane/ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration (Hot): If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
2.2.2. Column Chromatography
Procedure:
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase (Eluent): A solvent system with appropriate polarity is chosen to achieve good separation. A gradient of hexane and ethyl acetate is often effective. The optimal solvent system should be determined by TLC analysis.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of [2,2'-Bipyridine]-6-carbonitrile are confirmed using various analytical techniques.
Table 2: Analytical Data for [2,2'-Bipyridine]-6-carbonitrile
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7-9 ppm). The specific chemical shifts and coupling constants will be characteristic of the substituted bipyridine ring system. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (181.19). Fragmentation patterns will involve the loss of the nitrile group and cleavage of the bipyridine ring. |
| FT-IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration will be observed around 2230 cm⁻¹. Other bands corresponding to C=C and C=N stretching of the aromatic rings will be present in the 1400-1600 cm⁻¹ region. |
Applications in Research and Drug Development
[2,2'-Bipyridine]-6-carbonitrile is a versatile compound with numerous applications.
-
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are crucial for catalysis and the development of new materials.
-
Materials Science: Its derivatives are utilized in the creation of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices, owing to their favorable electronic properties.[1]
-
Drug Discovery: The bipyridine scaffold is present in several bioactive molecules. [2,2'-Bipyridine]-6-carbonitrile is a key intermediate in the synthesis of more complex molecules with potential therapeutic benefits. For instance, it is a precursor to N-hydroxy-2,2'-bipyridine-6-carboxamide, which has been investigated for its anticancer and histone deacetylase (HDAC) inhibitory activity.[1]
Role in Signaling Pathways
Recent studies have highlighted the potential of bipyridine derivatives in cancer therapy. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One proposed pathway involves the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization. This, in turn, can trigger a cascade of events leading to apoptosis, potentially through the modulation of key signaling proteins like AKT and BRAF.
Caption: Proposed signaling pathway for apoptosis induction by [2,2'-Bipyridine]-6-carbonitrile derivatives.
Experimental Workflow Overview
The following diagram provides a general overview of the experimental workflow for the synthesis and purification of [2,2'-Bipyridine]-6-carbonitrile.
